4-chloro-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide
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Overview
Description
4-chloro-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a chloro group, hydroxy groups, a nitro group, and a sulfonamide group
Preparation Methods
The synthesis of 4-chloro-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-3-(2-hydroxynaphthalen-1-yl)aniline in the presence of a base. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-chloro-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other sulfonamides and nitroaromatic compounds. Compared to these, 4-chloro-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Some similar compounds are:
- Sulfanilic acid
- 4-nitrobenzenesulfonamide
- 2-hydroxy-1-naphthaldehyde
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
4-chloro-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O6S/c23-18-8-7-15(12-19(18)25(28)29)32(30,31)24-14-6-10-20(26)17(11-14)22-16-4-2-1-3-13(16)5-9-21(22)27/h1-12,24,26-27H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTOFOOSAFCVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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